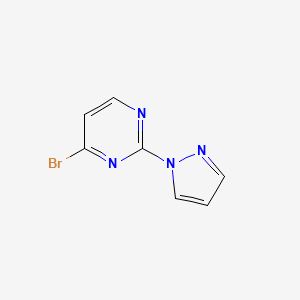

4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine

Description

Significance of Pyrimidine (B1678525) and Pyrazole (B372694) Scaffolds in Organic Synthesis

Both pyrimidine and pyrazole are prominent five and six-membered nitrogen-containing heterocyclic rings, respectively, that form the core of a multitude of biologically active compounds. nih.gov The pyrimidine ring is a fundamental component of nucleobases such as cytosine, thymine, and uracil, which are essential for life. scialert.net In medicinal chemistry, the pyrimidine scaffold is a privileged structure found in a wide array of therapeutic agents. nih.gov

Similarly, the pyrazole nucleus is a versatile pharmacophore present in numerous pharmaceuticals. nih.gov The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups has made it a valuable component in drug design. The combination of these two scaffolds in a single molecule, as seen in 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, offers a unique framework for the exploration of new chemical space.

Overview of Halogenated Heterocycles as Synthetic Precursors

Halogenated heterocyclic compounds are indispensable tools in modern organic synthesis. The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive site for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated heterocycles highly valuable as intermediates in the construction of more complex molecules with desired functionalities. The bromine atom in this compound serves this exact purpose, acting as a key functional group for derivatization.

Specific Research Focus on this compound

The primary research interest in this compound lies in its utility as a synthetic intermediate, particularly in the field of medicinal chemistry. The molecule is not typically investigated for its own biological activity but rather as a crucial building block for the synthesis of more elaborate compounds. A significant area of application is in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be accessed from precursors like this compound, has been identified as a viable template for the design of potent and selective kinase inhibitors. nih.gov Specifically, this compound has been utilized in the synthesis of inhibitors for targets such as Checkpoint Kinase 1 (CHK1), a key regulator in cell cycle progression. nih.gov The bromo-substituent allows for the introduction of various other groups through coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR) of the resulting kinase inhibitors.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₄ | echemi.comuni.lusinfoochem.com |

| Molecular Weight | 225.05 g/mol | echemi.com |

| CAS Number | 847898-35-1 | echemi.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | 402.2°C at 760 mmHg | echemi.com |

| Density | 1.79 g/cm³ | echemi.com |

| Flash Point | 197°C | echemi.com |

| Refractive Index | 1.734 | echemi.com |

Detailed Research Findings

The synthetic utility of this compound is exemplified in its application in palladium-catalyzed cross-coupling reactions. One documented synthesis of this compound involves the direct bromination of 2-(1H-pyrazol-1-yl)pyrimidine. echemi.com In a typical procedure, 2-(1H-pyrazol-1-yl)pyrimidine is treated with bromine in acetic acid at room temperature to yield the desired 4-bromo derivative. echemi.com

Once obtained, this compound serves as a key reactant in Suzuki-Miyaura coupling reactions. For instance, it can be coupled with various boronic acids or their esters in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base to introduce new substituents at the 4-position of the pyrimidine ring. echemi.com This strategy is central to building a library of diverse molecules for screening as potential drug candidates.

An example of its application is the synthesis of complex molecules intended as kinase inhibitors. In one such synthesis, this compound was reacted with a boronic acid derivative under microwave irradiation to yield a more complex pyrazolo-pyrimidine structure. echemi.com This highlights the compound's role as a versatile platform for generating novel chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN4 |

|---|---|

Molecular Weight |

225.05 g/mol |

IUPAC Name |

4-bromo-2-pyrazol-1-ylpyrimidine |

InChI |

InChI=1S/C7H5BrN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |

InChI Key |

NRSULQGUJIGUOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 1h Pyrazol 1 Yl Pyrimidine and Its Derivatives

Strategies for Constructing the Pyrazolyl-Pyrimidine Linkage

The formation of the bond between the pyrazole (B372694) and pyrimidine (B1678525) rings is a key step in the synthesis of this class of compounds. Chemists have developed both direct and multicomponent approaches to achieve this linkage efficiently.

Direct coupling reactions provide a powerful and convergent route to link pre-functionalized pyrazole and pyrimidine rings. Transition-metal-catalyzed cross-coupling reactions are the most prominent in this regard. For instance, Suzuki coupling reactions have been successfully employed to form the C-N bond between a pyrazole and a pyrimidine core. mdpi.com In a typical Suzuki coupling, a boronic acid derivative of one heterocycle is reacted with a halogenated partner of the other heterocycle in the presence of a palladium catalyst and a base. mdpi.com

Another significant direct coupling method is the Buchwald-Hartwig amination, which is particularly effective for forming C-N bonds. This reaction involves the palladium-catalyzed coupling of an amine (like a pyrazole) with an aryl or heteroaryl halide (like a brominated pyrimidine). researchgate.net The choice of ligands for the palladium catalyst is critical for achieving high yields and good functional group tolerance.

These direct coupling strategies offer the advantage of building complex molecules from readily available starting materials in a controlled and often regioselective manner. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. beilstein-journals.orgnih.gov MCRs are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate molecular diversity quickly. mdpi.com

Several MCRs have been developed for the synthesis of pyrazole and pyrimidine-containing fused heterocyclic systems. mdpi.comnih.gov For example, a one-pot, four-component reaction involving hydrazine, an aryl aldehyde, ethyl acetoacetate, and barbituric acid can lead to the formation of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-diones. rsc.org While not directly forming the 2-(pyrazol-1-yl)pyrimidine linkage, these MCRs highlight the potential for designing one-pot procedures that could lead to the desired scaffold. A common strategy involves the initial formation of a pyrazole intermediate in situ, which then reacts with other components to build the pyrimidine ring. beilstein-journals.orgnih.gov

The development of novel MCRs remains an active area of research, with the potential to provide more streamlined and environmentally friendly syntheses of complex heterocyclic compounds. mdpi.com

Regioselective Bromination and Halogenation Techniques

The introduction of a bromine atom at a specific position on the pyrazolyl-pyrimidine scaffold is crucial for obtaining the target compound, 4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine, and for its further derivatization. Regioselectivity in halogenation reactions is therefore of paramount importance.

Electrophilic halogenating agents are commonly used for the halogenation of pyrazolo[1,5-a]pyrimidines and related systems. nih.govacs.org Reagents such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are frequently employed. tandfonline.comresearchgate.net The regioselectivity of the halogenation is influenced by the electronic properties of the heterocyclic rings and the reaction conditions. For pyrazolo[1,5-a]pyrimidines, halogenation often occurs preferentially on the pyrazole ring. nih.govthieme-connect.de

Recent advancements have focused on developing milder and more environmentally friendly halogenation methods. The use of potassium halides in the presence of a hypervalent iodine(III) reagent in water has been reported for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov Another approach utilizes a combination of sodium halides and potassium persulfate (K₂S₂O₈) in an aqueous medium for oxidative halogenation. nih.govacs.org These methods offer advantages in terms of safety, cost, and environmental impact. nih.govacs.orgnih.gov

The table below summarizes some of the reported conditions for the regioselective halogenation of pyrazolo[1,5-a]pyrimidine (B1248293) systems.

| Halogenating System | Solvent | Position of Halogenation | Reference(s) |

| N-Halosuccinimides (NXS) | CCl₄ or THF | C3 | nih.govacs.org |

| Potassium Halide / PIDA | Water | C3 | nih.gov |

| Sodium Halide / K₂S₂O₈ | Water | C3 | nih.govacs.org |

PIDA: Phenyliodine diacetate

Derivatization Strategies for Pyrimidine and Pyrazole Moieties

Once the this compound core is synthesized, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, leading to the creation of a library of derivatives. researchgate.net

Common derivatization reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These transition-metal-catalyzed reactions are highly efficient and offer broad substrate scope. rsc.org The pyrazole ring can also be functionalized, although this is often done prior to the construction of the pyrazolyl-pyrimidine linkage. nih.govmdpi.commdpi.com Derivatization strategies can be planned sequentially to allow for the site-selective introduction of different functional groups on both the pyrimidine and pyrazole rings, leading to highly complex and diverse molecular architectures. researchgate.net

The ability to perform these derivatizations is critical for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. mdpi.com

Reactivity and Advanced Synthetic Transformations of 4 Bromo 2 1h Pyrazol 1 Yl Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine, the bromine atom serves as a versatile handle for such transformations.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound. nih.govwikipedia.org In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyrimidine (B1678525) ring. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. mdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope.

Research on related brominated heterocyclic systems, such as 4-bromo-3,5-dinitro-1H-pyrazole and 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), has demonstrated the feasibility of Suzuki-Miyaura couplings. mdpi.comrsc.org For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl and heteroaryl boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst. rsc.org Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine has been accomplished with a range of arylboronic acids using Pd(PPh₃)₄ as the catalyst. mdpi.com These examples suggest that this compound would be a suitable substrate for similar transformations. A patent for the synthesis of related 1H-pyrazolo[3,4-d]pyrimidines also describes Suzuki-Miyaura coupling conditions that could be applicable. google.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Related Bromoheterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroarylboronic acid | XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane/H₂O | Good to excellent | rsc.org |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 4-Bromo-2-chlorobenzonitrile | 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(OAc)₂ / Triphenylphosphine | K₂CO₃ | Acetonitrile/H₂O | High | googleapis.com |

Sonogashira Coupling for Alkynylation

Table 2: General Conditions for Sonogashira Coupling of a Bromoheterocycle

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Good | wikipedia.org |

Other Pd-Catalyzed Carbon-Carbon Bond Forming Reactions

Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions can be envisioned for the functionalization of this compound.

The Heck reaction , which couples an aryl halide with an alkene, offers a pathway to introduce vinyl groups. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgthieme-connect.deresearchgate.net The regioselectivity and stereoselectivity of the Heck reaction are important considerations. thieme-connect.deresearchgate.net

The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. libretexts.org The toxicity of organotin compounds is a notable drawback of this method. wikipedia.org

The Buchwald-Hartwig amination , while forming a C-N bond, is a significant palladium-catalyzed transformation of aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a direct route to N-arylated products by coupling an amine with the aryl halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org Studies on the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole have shown that the choice of catalyst and reaction conditions is crucial for achieving high yields, with different conditions favoring different types of amines. researchgate.net

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a valuable alternative to palladium-based methods for the functionalization of aryl halides. The Ullmann condensation , a classic copper-promoted reaction, can be used to form C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.orgmdpi.com Modern modifications of the Ullmann reaction often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

Copper-catalyzed amination reactions, for instance, have been shown to be effective for the C-N bond formation on related 4-halo-1H-1-tritylpyrazoles, demonstrating complementarity to palladium-catalyzed methods. researchgate.net Furthermore, copper-catalyzed cyanation of aryl bromides provides a route to the corresponding nitriles, a valuable functional group for further synthetic transformations. organic-chemistry.orgrsc.org

Table 3: Examples of Copper-Catalyzed Reactions on Related Aryl Halides

| Reaction Type | Substrate | Reagent | Catalyst System | Base | Solvent | Reference |

| Amination | 4-Iodo-1H-1-tritylpyrazole | Piperidine | CuI | N/A | Dioxane | researchgate.net |

| Cyanation | Aryl Bromide | NaCN | CuI / KI / Diamine ligand | N/A | Toluene | organic-chemistry.org |

| C-N Coupling | 2,2′-Dibromo-1,1′-biphenyl | Primary Amine | CuI / DMEDA | Cs₂CO₃ | Dioxane | nih.gov |

Nucleophilic Aromatic Substitution (NAS) Reactions

The pyrimidine ring in this compound is electron-deficient, which can facilitate nucleophilic aromatic substitution (NAS) at the C4 position. In this reaction, the bromine atom acts as a leaving group and is displaced by a nucleophile. The reactivity in NAS reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides and thiolates, are typically required. The presence of the electron-withdrawing pyrazolyl group at the C2 position is expected to further activate the C4 position towards nucleophilic attack. While specific examples of NAS on this compound are not prevalent in the reviewed literature, the general principles of NAS on pyrimidine systems suggest that this is a viable pathway for introducing a range of heteroatom nucleophiles.

Other Functional Group Interconversions at the Bromine Position

The bromine atom of this compound can be transformed into other functional groups through various non-coupling reactions. One of the most important transformations is the halogen-metal exchange , typically achieved by treatment with a strong organometallic base such as n-butyllithium or a Grignard reagent. wikipedia.orgnih.govharvard.edu This reaction generates a highly reactive organolithium or organomagnesium intermediate at the 4-position of the pyrimidine ring. This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse array of substituents, significantly expanding the synthetic utility of the starting bromo-compound.

Structural Elucidation and Conformational Analysis of 4 Bromo 2 1h Pyrazol 1 Yl Pyrimidine and Its Analogues

Single Crystal X-ray Diffraction Studies

The molecular conformation of 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is largely defined by the spatial relationship between the pyrazole (B372694) and pyrimidine (B1678525) rings. In analogous structures containing a pyrazolyl-pyrimidine core, these two aromatic rings are typically observed to be nearly coplanar. The degree of planarity is quantified by the dihedral angle between the mean planes of the two rings.

For instance, in the analogue 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine, the dihedral angles between the pyrazole and pyrimidine rings in the two independent molecules of the asymmetric unit are minimal, measuring 1.28(17)° and 1.56(17)°. This near-coplanarity suggests a significant degree of electronic conjugation between the two heterocyclic systems. Similarly, in 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, the pyrazoline and pyrimidine rings are only slightly inclined to one another, with a dihedral angle of 10.81(10)°. nih.gov

Based on these and other related structures, it is highly probable that this compound also adopts a largely planar conformation. The molecule consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, fused to a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. nih.gov The planarity of this fused system is a key characteristic. nih.gov Any minor deviation from planarity would be influenced by steric and electronic effects of the bromine substituent and the nitrogen atoms in the pyrimidine ring.

Table 1: Representative Dihedral Angles in Pyrazolyl-pyrimidine Analogues

| Compound | Dihedral Angle (°) | Reference |

| 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine (Molecule 1) | 1.28(17) | |

| 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine (Molecule 2) | 1.56(17) | |

| 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine | 10.81(10) | nih.gov |

This table presents data from analogues to illustrate the expected structural features of this compound.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a crucial role in the supramolecular assembly.

Hydrogen bonding is a primary directional force in the crystal packing of many nitrogen-containing heterocyclic compounds. In the case of pyrazole derivatives, N-H···N hydrogen bonds are a common motif, leading to the formation of dimers, trimers, or catemeric chains. researchgate.net Although the pyrazole nitrogen in the title compound is substituted, the potential for C-H···N and C-H···Br hydrogen bonds exists, where hydrogen atoms on the pyrimidine or pyrazole rings interact with nitrogen or bromine atoms of adjacent molecules. For example, in the crystal structure of 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine, intermolecular C-H···N and C-H···O contacts link molecules into dimers and one-dimensional chains. nih.gov

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. This is a directional interaction between a halogen atom (Lewis acid) and a Lewis base, such as a nitrogen atom. These interactions can significantly influence the crystal packing and are a subject of considerable interest in crystal engineering.

Advanced Spectroscopic Characterization Techniques in Structural Analysis

While X-ray crystallography provides definitive structural information in the solid state, spectroscopic techniques are indispensable for confirming the structure and purity of a compound and for studying its properties in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrazole and pyrimidine rings. The chemical shifts of these protons are influenced by the electronic environment, with the electronegativity of the nitrogen atoms and the bromine atom causing characteristic downfield shifts. The coupling patterns (splitting of signals) would provide information about the connectivity of the protons. For instance, the protons of the methylene (B1212753) group in some halogenoaminopyrazole derivatives appear as a singlet in the region of 5.34–5.55 ppm. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms would also be affected by the neighboring atoms, providing further confirmation of the molecular structure.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the C-H, C=C, and C=N stretching and bending vibrations of the pyrazole and pyrimidine rings. The C-Br stretching vibration would typically appear in the fingerprint region of the spectrum. In related pyrazole derivatives, characteristic bands for the pyrazole nucleus are found in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV region, corresponding to π-π* transitions. nih.gov

Computational and Theoretical Investigations of 4 Bromo 2 1h Pyrazol 1 Yl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry, electronic properties, and various reactivity descriptors.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Bromo-2-(1H-pyrazol-1-YL)pyrimidine are calculated to find the minimum energy conformation. rsc.orgrsc.org

A key parameter in the structure of linked aromatic rings is the dihedral angle between the pyrimidine (B1678525) and pyrazole (B372694) rings. In similar structures, these rings are often nearly coplanar, which influences the extent of π-conjugation across the molecule. nih.gov For instance, in the related compound 4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine, the dihedral angles between the pyrazole and pyrimidine rings were found to be very small, at 1.28 (17)° and 1.56 (17)° for the two molecules in the asymmetric unit. nih.gov

Table 1: Representative Crystallographic Data for a Related Pyrimidine-Pyrazole Compound This table presents data for 4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine to illustrate the types of parameters determined in such an analysis.

| Parameter | Value |

|---|---|

| Formula | C₁₂H₁₁BrN₄O |

| Crystal System | Triclinic |

| a (Å) | 7.9053 (16) |

| b (Å) | 10.045 (2) |

| c (Å) | 16.807 (3) |

| α (°) | 75.34 (3) |

| β (°) | 77.98 (3) |

| γ (°) | 80.78 (3) |

| Volume (ų) | 1254.7 (4) |

Data sourced from a study on a related compound. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comlibretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity and greater ease of intramolecular charge transfer. researchgate.net

For pyrimidine derivatives, the distribution of the HOMO and LUMO across the molecule is key to understanding its behavior. researchgate.net The HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is concentrated on the electron-deficient regions, indicating sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com

Table 2: Illustrative FMO Parameters for Pyrimidine Derivatives This table shows representative values from studies on various pyrimidine compounds to demonstrate the typical data generated.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 3 researchgate.net | -6.952 | -4.169 | 2.783 |

| Compound 9 researchgate.net | -7.595 | -3.600 | 3.995 |

Data illustrates that different substituents significantly alter the FMO energies and gap. researchgate.net

Analysis of this compound would likely show the LUMO having significant contributions from the π-deficient pyrimidine ring, while the HOMO may have contributions from both heterocyclic rings.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. researchgate.net It is invaluable for identifying sites of electrophilic and nucleophilic attack. The color scale typically ranges from red (most negative potential, electron-rich, nucleophilic) to blue (most positive potential, electron-poor, electrophilic), with green representing neutral potential. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of both the pyrimidine and pyrazole rings, due to their lone pairs of electrons. These are the most likely sites for protonation and interaction with electrophiles.

Positive Potential (Blue): Located on the hydrogen atoms and potentially near the bromine atom, indicating electrophilic regions. The carbon atoms of the pyrimidine ring, being part of a π-deficient system, would also exhibit electrophilic character.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.eduwikipedia.org This method is particularly useful for quantifying intramolecular delocalization and charge transfer interactions. nih.gov

Theoretical Predictions of Reactivity and Selectivity

The combined results from DFT, FMO, MEP, and NBO analyses allow for robust predictions of the chemical reactivity and selectivity of this compound.

Reactivity: The HOMO-LUMO energy gap provides a quantitative measure of global reactivity. researchgate.net A smaller gap indicates a molecule that is more polarizable and reactive.

Sites of Nucleophilic Attack: The MEP map and the distribution of the LUMO are powerful predictors for where a nucleophile will attack. researchgate.netwuxibiology.com For this compound, the carbon atoms of the π-deficient pyrimidine ring are the most probable sites.

Sites of Electrophilic Attack: The MEP map and HOMO distribution identify the most electron-rich centers. The nitrogen atoms, with their high negative potential and lone pairs, are the primary sites for electrophilic attack.

Regioselectivity: In reactions with multiple possible outcomes, computational methods can predict the most likely product by calculating the activation energies of the different reaction pathways. The pathway with the lower activation energy is kinetically favored. nih.gov

Investigations into Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant intramolecular charge transfer can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. rsc.orgresearchgate.net Pyrimidine derivatives are often investigated as NLO materials because the electron-withdrawing nature of the pyrimidine ring helps create a "push-pull" electronic system. researchgate.netnih.gov

Theoretical calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). Larger values of these parameters indicate a stronger NLO response. Studies on similar pyrimidine derivatives have shown that they can possess significant NLO properties, sometimes superior to known materials like chalcone (B49325) derivatives. rsc.orgnih.gov The presence of a bromine atom can also enhance the NLO effect by influencing molecular packing and increasing molecular hyperpolarizabilities. researchgate.net

Table 3: Example NLO Properties for a Pyrimidine Derivative This table presents calculated values for the NLO material PMMS to illustrate the data obtained in such studies.

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.39 |

| Mean Polarizability (α) | 269.87 |

| First Hyperpolarizability (β) | 1856.7 |

Data sourced from a study on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). rsc.org

A computational investigation into this compound would quantify its NLO response and assess its potential as a candidate for advanced optical materials.

Application of 4 Bromo 2 1h Pyrazol 1 Yl Pyrimidine in Chemical Research

Building Blocks for Complex Heterocyclic Architectures

The bifunctional nature of 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, possessing both electrophilic (at the bromine-substituted carbon) and nucleophilic (nitrogen atoms) centers, establishes it as a crucial building block for constructing more elaborate heterocyclic systems. The pyrimidine (B1678525) and pyrazole (B372694) moieties are themselves foundational scaffolds in many biologically active compounds, and their combination offers a gateway to novel molecular diversity. researchgate.netchemscene.com

The bromine atom on the pyrimidine ring serves as a key functional handle for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, can be employed to introduce new carbon-carbon bonds at this position, allowing for the attachment of a wide array of substituents. nih.gov This strategic modification is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Furthermore, the pyrazolyl-pyrimidine core can undergo cyclization reactions to form fused heterocyclic systems. Depending on the reaction conditions and the nature of the reacting partner, the nitrogen atoms in the pyrazole or pyrimidine rings can act as nucleophiles, leading to the formation of condensed systems like pyridopyrimidines, thiazolopyrimidines, or imidazolopyrimidines. researchgate.net For instance, a general strategy involves the reaction of a bromo-pyrimidine with a molecule containing two nucleophilic sites, leading to an initial substitution at the bromine position followed by an intramolecular cyclization. A "deconstruction-reconstruction" approach has also been described, where a pyrimidine is converted into a reactive intermediate that can then be used to build new heterocyclic rings, such as azoles. nih.gov This highlights the utility of the pyrimidine core in generating diverse and complex scaffolds. nih.govnih.gov

Table 1: Examples of Complex Heterocycles Derived from Pyrimidine Building Blocks

| Starting Pyrimidine Type | Reagent/Reaction Condition | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Substituted Pyrimidine | Malononitrile / [4+2] Cycloaddition | Pyridopyrimidine | researchgate.net |

| Bromopyrimidine | Thio-compound / Cyclization | Thiazolopyrimidine | researchgate.net |

| Bromomethyl Pyrimidine | Intramolecular Cyclization | Imidazolopyrimidine | researchgate.net |

| Aminopyrazole | β-Diketones / Condensation | Pyrazolo[1,5-a]pyrimidine (B1248293) | nih.gov |

Ligand Design in Coordination Chemistry

The nitrogen atoms present in both the pyrazole and pyrimidine rings of this compound make it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions, forming stable metal complexes. The geometry and electronic properties of the resulting complexes are dictated by the coordination number of the metal, the bite angle of the ligand, and the nature of other coordinating species.

Research has shown that ligands incorporating the pyrazolyl-pyrimidine scaffold can form complexes with various transition metals. For example, a ligand featuring a 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine structure has been used to synthesize copper(I) complexes. researchgate.net In such structures, the pyrazole nitrogen and a pyrimidine nitrogen can chelate to the metal center. The resulting complexes can exhibit interesting photophysical or catalytic properties.

In a related example, a tridentate ligand containing pyrazole, pyridine, and triazole moieties was shown to coordinate with an Iron(II) ion through the nitrogen atoms of all three heterocyclic rings, forming a pseudo-octahedral complex. nih.gov This demonstrates the versatility of pyrazole-containing scaffolds in creating specific coordination environments around a metal center. The this compound scaffold provides two nitrogen donor atoms, making it a bidentate ligand, suitable for forming stable chelate rings with metal ions. The bromine atom offers a site for further functionalization, allowing for the synthesis of more complex, potentially polydentate, ligands.

Table 2: Examples of Metal Complexes with Pyrazolyl-Pyrimidine Type Ligands

| Ligand Scaffold | Metal Ion | Resulting Complex Type | Reference |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine | Copper(I) | Coordination Polymer/Complex | researchgate.net |

| 2-[5-(Aryl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine | Iron(II) | Pseudo-octahedral Complex | nih.gov |

Precursors for Functional Materials and Fluorophores

Heterocyclic compounds with extended π-conjugated systems often exhibit valuable photophysical properties, such as fluorescence, making them useful in the development of functional materials like organic light-emitting diodes (OLEDs) and chemical sensors. The pyrazolyl-pyrimidine core, being an electron-rich aromatic system, is a promising platform for the design of such materials.

Studies on the isomeric pyrazolo[1,5-a]pyrimidines have demonstrated their potential as fluorophores. nih.gov These compounds can exhibit high fluorescence quantum yields and excellent photostability. The optical properties, including absorption and emission wavelengths, can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the heterocyclic core. nih.gov For instance, the introduction of an electron-donating group can lead to a red-shift in the emission spectrum. This tunability is crucial for designing materials with specific desired colors of emission.

Although direct studies on the fluorescence of this compound are limited, its core structure suggests potential in this area. The bromine atom can be replaced via cross-coupling reactions with various aryl or other conjugated groups to extend the π-system, which is a common strategy for creating new fluorophores. The resulting molecules could find applications as fluorescent probes or as components in advanced optical materials. The development of such extended π-conjugated systems based on pyrazole and imidazole (B134444) rings has been reported, underscoring the utility of these heterocycles in materials science. clockss.org

Table 3: Illustrative Photophysical Properties of Related Pyrazolo[1,5-a]pyrimidine Fluorophores

| Substituent at Position 7 | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Emission Type | Reference |

|---|---|---|---|---|

| Phenyl (Ph) | 13,015 | 0.81 | Solution | nih.gov |

| 4-Methoxyphenyl (4-MeOPh) | 20,593 | 0.97 | Solution | nih.gov |

| 4-Nitrophenyl (4-NO₂Ph) | 15,312 | 0.01 | Solution | nih.gov |

Development of Novel Synthetic Scaffolds

A primary application of this compound in chemical research is its use as a starting point for the development of novel synthetic scaffolds. A scaffold, in this context, refers to the core structure of a molecule upon which various functional groups can be built to create new families of compounds. The pyrazolyl-pyrimidine framework is considered a "privileged scaffold" because it is found in numerous compounds with diverse applications. nih.gov

The chemical reactivity of this compound allows chemists to access a wide range of derivatives that would be difficult to synthesize otherwise. The ability to perform selective chemical transformations at the bromine position, as well as potential reactions on the pyrimidine or pyrazole rings, provides a powerful toolkit for generating molecular complexity. researchgate.net

For example, the synthesis of pyrazolo[3,4-d]pyrimidinones and other fused systems demonstrates the conversion of simple pyrazole precursors into more complex, bicyclic and tricyclic scaffolds. nih.gov These novel scaffolds can then be evaluated for their properties, leading to the discovery of new functional materials or molecules with potential utility in various fields of chemistry. The creation of entirely new ring systems, such as pyrano[2,3-c]pyrazol-4(1H)-ones from pyrazolone (B3327878) precursors, exemplifies the strategy of using simple heterocyclic building blocks to access novel and complex molecular architectures. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridopyrimidine |

| Thiazolopyrimidine |

| Imidazolopyrimidine |

| Azole |

| Pyrazole |

| Pyrazolo[1,5-a]pyrimidine |

| Pyrazolo[3,4-d]pyrimidinone |

| Pyrano[2,3-c]pyrazol-4(1H)-one |

| 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine |

| 2-[5-(Aryl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine |

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine |

Concluding Remarks and Future Perspectives for 4 Bromo 2 1h Pyrazol 1 Yl Pyrimidine Research

Current Challenges and Opportunities in Synthesis

The synthesis of pyrazolylpyrimidines, including 4-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, typically involves multi-step processes that present both challenges and opportunities for innovation.

Current Challenges:

Reaction Conditions: The synthesis of the core pyrazolo[1,5-a]pyrimidine (B1248293) structure often requires careful optimization of reaction conditions such as temperature and pH to maximize yields and prevent the formation of unwanted by-products. nih.gov

Starting Material Reactivity: The reactivity of the precursors, such as β-dicarbonyl compounds or their equivalents, can be a significant hurdle, sometimes necessitating meticulous control to avoid side reactions. nih.gov

Opportunities for Advancement:

Novel Catalysis: The application of advanced catalytic systems, such as palladium-catalyzed cross-coupling, offers a powerful tool for introducing diverse functional groups to the pyrimidine (B1678525) ring, thereby enhancing structural diversity. nih.gov This presents an opportunity to use the bromo-substituent on this compound as a handle for further functionalization.

Green Chemistry: There is a growing opportunity to develop more environmentally benign synthetic methods. This includes exploring microwave-assisted synthesis or employing greener solvent systems to reduce the environmental impact and improve reaction efficiency. nih.gov

One-Pot Reactions: Designing efficient one-pot or multi-component reactions could streamline the synthesis process. nih.gov Such strategies are advantageous for rapidly generating a library of diverse derivatives for structure-activity relationship (SAR) studies by introducing substituents in a single, efficient step. nih.gov

Emerging Methodologies and Applications

While this compound is primarily a building block, the pyrazolylpyrimidine scaffold it belongs to has shown significant promise in various applications, particularly in agrochemistry and medicinal chemistry. nih.govnih.gov These emerging applications for related compounds highlight the potential avenues for derivatives synthesized from this specific bromo-intermediate.

Herbicidal Activity: Research into a series of novel pyrazolylpyrimidine derivatives has demonstrated their potential as herbicides. nih.gov Structure-activity relationship studies revealed that the nature of the substituent on the pyrimidine ring is crucial for the type and potency of herbicidal action. For instance, compounds with an amino group at the 6-position of the pyrimidine ring showed excellent inhibition of weed root growth, while those with an alkynyloxy group at the same position produced significant bleaching activities by inhibiting chlorophyll (B73375) levels. nih.gov This suggests that derivatives of this compound could be tailored for specific herbicidal effects.

Table 1: Herbicidal Activity of Selected Pyrazolylpyrimidine Derivatives

| Compound Name | Target Species | Activity Type | IC₅₀ (mg L⁻¹) |

|---|---|---|---|

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root Growth Inhibition | 1.90 |

This table is based on data for illustrative compounds from the same chemical class to show potential applications. nih.gov

Anticancer Potential: The pyrazole (B372694) and pyrimidine scaffolds are integral to many compounds developed for anticancer therapy. nih.govnih.gov Hybrid molecules incorporating these rings are being investigated for their ability to overcome drug resistance and improve target selectivity. nih.gov Pyrazole-pyrimidine derivatives have been reported as potential inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The development of dual inhibitors targeting both receptors is a promising strategy in cancer treatment. nih.gov Furthermore, some pyrazolopyrimidine derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast, colon, and lung cancer. researchgate.net This body of research strongly suggests that novel compounds derived from this compound warrant investigation as potential anticancer agents.

Directions for Advanced Theoretical and Experimental Studies

To unlock the full potential of this compound and its derivatives, a concerted effort in both theoretical and experimental research is necessary.

Advanced Theoretical Studies:

Density Functional Theory (DFT): Quantum chemical techniques like DFT can be used to calculate molecular descriptors for novel derivatives. nih.gov These studies can provide insights into the electronic properties, reactivity, and stability of the molecules, helping to predict their potential biological activity before synthesis. nih.gov

Molecular Docking Simulations: In silico molecular docking studies are crucial for predicting how these compounds might interact with biological targets such as protein kinases (e.g., EGFR, VEGFR-2). nih.govnih.gov By simulating the binding affinity and orientation within the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest likelihood of being active, saving time and resources. nih.gov

Future Experimental Studies:

Broader Biological Screening: While the focus has been on herbicidal and anticancer applications, experimental screening of new derivatives against a wider range of biological targets is warranted. This could include exploring their potential as antiviral, anti-inflammatory, or antimicrobial agents, given the broad spectrum of activity associated with pyrimidine and pyrazole heterocycles. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Elucidation: A systematic experimental program to synthesize a library of analogs from this compound is essential. By methodically altering the substituents on the pyrimidine and pyrazole rings and evaluating their biological activity, comprehensive SAR models can be built. nih.gov These models are invaluable for rationally designing more potent and selective compounds.

Mechanism of Action Studies: For any derivative that shows significant biological activity, further experimental work will be needed to determine its precise mechanism of action. For example, in the context of anticancer activity, studies could investigate cell cycle arrest and the induction of apoptosis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-2-(1H-pyrazol-1-yl)pyrimidine, and how can reaction conditions influence isomer formation?

- Methodology : The compound can be synthesized via nucleophilic substitution using 2,4-dibromopyrimidine and 1H-pyrazole under basic conditions (e.g., potassium carbonate in N,N-dimethylacetamide). Isomer formation (e.g., substitution at position 2 vs. 4) is influenced by reaction temperature, solvent polarity, and stoichiometry. For example, describes a reaction yielding a 1:1 ratio of isomers, separable via flash chromatography (silica gel, 0–40% EtOAc/heptane). Monitoring by TLC and optimizing reaction time are critical to minimize byproducts like 2,4-di(1H-pyrazol-1-yl) derivatives .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond angles and planar geometry, as seen in related pyrazolylpyrimidines ().

- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) verify substitution patterns. For example, ¹H NMR in shows characteristic peaks for pyrazole (δ 8.69–8.66 ppm) and pyrimidine protons (δ 7.89–7.84 ppm).

- HPLC/GC : Purity assessment (>98% by GC/HPLC) is standard, as noted in for brominated pyrazole derivatives .

Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?

- Methodology :

- Cytoprotective activity : In vivo models (e.g., HCl-ethanol-induced ulcers in rats) assess gastroprotective effects. highlights 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine as a potent cytoprotective agent with low toxicity .

- Kinase inhibition : TRK kinase inhibition assays (e.g., enzymatic IC₅₀ determination) are relevant for anticancer applications, as suggested by and for structurally related pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for targeted drug design?

- Methodology :

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like TRK kinase or protoporphyrinogen oxidase ( ). For example, fluorinated analogs in showed improved herbicidal activity via enhanced hydrophobic interactions.

- QSAR modeling : Correlating substituent effects (e.g., bromo vs. trifluoromethyl groups) with bioactivity using regression models or machine learning .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

- Methodology :

- Directed metallation : Use of directing groups (e.g., pyrazole) to control bromination or cross-coupling sites. highlights steric/electronic effects influencing bond angles (e.g., CF₃ group repulsion altering C4–C5–C8 angles).

- Protection/deprotection : Selective protection of pyrimidine N-atoms with Boc groups enables stepwise derivatization, as seen in for morpholine-containing analogs .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

- Methodology :

- Halogen scanning : Replacing bromine with chlorine or fluorine alters lipophilicity (logP) and metabolic stability. demonstrates improved fluorinated pyrimidine yields (96%) under mild, metal-free conditions.

- Bioisosteric replacement : Swapping pyrazole with imidazole ( ) or triazole modulates target engagement and solubility .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity of pyrazolylpyrimidines: How to resolve conflicting results?

- Methodology :

- Batch variability : Ensure consistent purity (>98% by HPLC) and stereochemical characterization (e.g., chiral HPLC for enantiomers).

- Assay conditions : Standardize cell lines (e.g., A549 for anticancer studies in ) and control for solvent effects (e.g., DMSO concentration).

- Meta-analysis : Compare datasets across studies (e.g., vs. 9) to identify structure-activity trends .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.